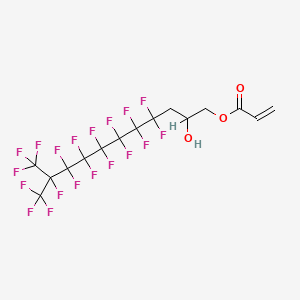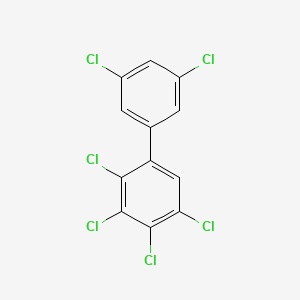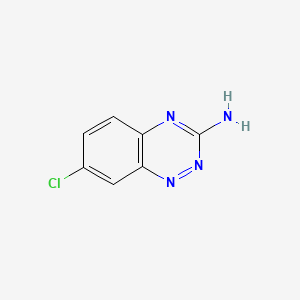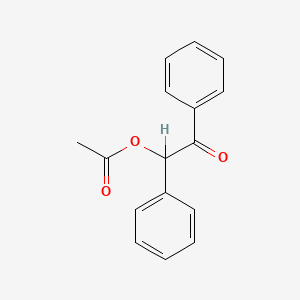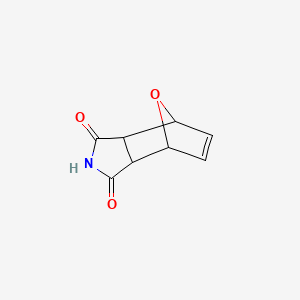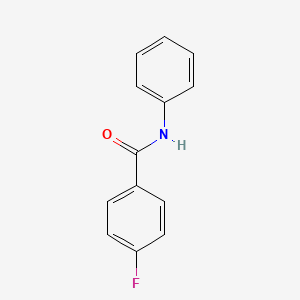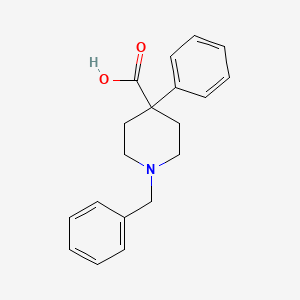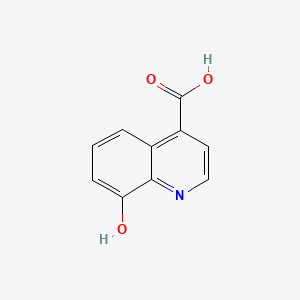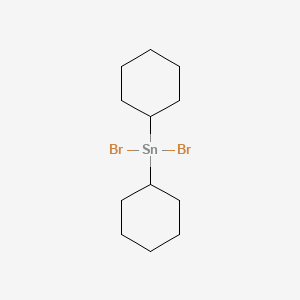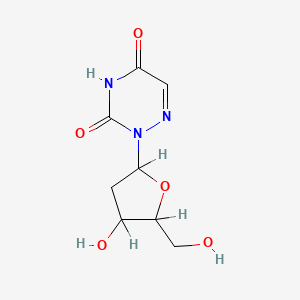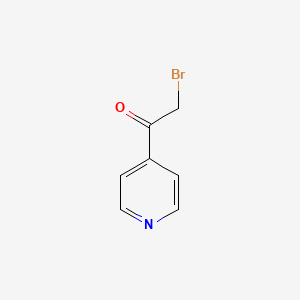
2-Bromo-1-(pyridin-4-yl)ethanone
Overview
Description
“2-Bromo-1-(pyridin-4-yl)ethanone” is an important raw material and is used as a pharmaceutical intermediate . It has a molecular formula of C7H6BrNO .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(pyridin-4-yl)ethanone” consists of a bromine atom attached to a carbon atom, which is also attached to a carbonyl group (C=O) and a pyridine ring . The molecular weight is 200.033 Da .Physical And Chemical Properties Analysis
“2-Bromo-1-(pyridin-4-yl)ethanone” has a density of 1.6±0.1 g/cm3 and a boiling point of 268.3±15.0 °C at 760 mmHg . The exact melting point is not available .Scientific Research Applications
Comprehensive Analysis of 2-Bromo-1-(pyridin-4-yl)ethanone Applications
Synthesis of Heterocyclic Compounds: 2-Bromo-1-(pyridin-4-yl)ethanone is a versatile intermediate in the synthesis of various heterocyclic compounds, particularly pyridines and quinolines . These structures are foundational in many pharmaceuticals due to their biological activity.
Catalyst Synthesis: This compound plays a significant role in the development of catalysts used in chemical reactions. Its ability to donate electrons can be harnessed to facilitate redox reactions, which are central to many catalytic processes .
Polymer Synthesis: In the field of polymer chemistry, 2-Bromo-1-(pyridin-4-yl)ethanone contributes to the creation of novel polymers. It can act as a building block for designing polymers with specific properties .
Production of Dyes and Pigments: The bromoacetylpyridine moiety within 2-Bromo-1-(pyridin-4-yl)ethanone is useful in the synthesis of dyes and pigments. These compounds are essential in various industries, including textiles and printing .
Medicinal Chemistry: As an electron donor, 2-Bromo-1-(pyridin-4-yl)ethanone is involved in the synthesis of compounds with potential therapeutic applications. It has been used in the development of antimycobacterial agents and glycolysis inhibitors .
Protein Interaction Studies: There is evidence to suggest that 2-Bromo-1-(pyridin-4-yl)ethanone can bind to specific proteins, influencing their activity. This makes it a valuable tool for biochemical research into protein function .
Organic Synthesis Methodology: The compound is used in chemodivergent synthesis methods to create N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are important in pharmaceutical development .
Pharmaceutical Intermediates: 2-Bromo-1-(pyridin-4-yl)ethanone serves as an important raw material for pharmaceutical intermediates. Its reactivity allows for the creation of complex molecules required in drug synthesis .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as imidazole and thiazole derivatives have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The bromine atom can form electrophilic species that can react with nucleophilic sites on target molecules, while the pyridinyl group can participate in π-π stacking interactions and hydrogen bonding .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, oxidative stress, and microbial metabolism .
Pharmacokinetics
The compound’s molecular weight (200033 g/mol) and LogP value (076) suggest that it may have good bioavailability . The compound’s solubility in water and other polar solvents could also influence its absorption and distribution .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound could potentially exhibit antimicrobial, anti-inflammatory, antitumor, and other bioactivities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-1-(pyridin-4-yl)ethanone. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s reactivity and efficacy could also be influenced by the pH and the presence of other substances in its environment .
properties
IUPAC Name |
2-bromo-1-pyridin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-1-3-9-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFCUKZZHZYPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328148 | |
| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(pyridin-4-yl)ethanone | |
CAS RN |
6221-13-2 | |
| Record name | 2-bromo-1-(pyridin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

